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Protein kinase inhibitors 1 hydrochloride -

Protein kinase inhibitors 1 hydrochloride

Catalog Number: EVT-8201903
CAS Number:
Molecular Formula: C18H18ClN5O3S
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein kinase inhibitors 1 hydrochloride is a compound that plays a significant role in the field of medicinal chemistry, particularly in the development of targeted therapies for various diseases, including cancer. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly influence cellular functions. Inhibitors of these enzymes are crucial in regulating pathways involved in cell growth, differentiation, and apoptosis.

Source

The compound is derived from natural sources and has been synthesized through various chemical methods to enhance its efficacy and selectivity against specific protein kinases. The synthesis and evaluation of such compounds are crucial for understanding their biological activity and potential therapeutic applications.

Classification

Protein kinase inhibitors can be classified based on their target specificity, structural characteristics, and mechanism of action. They are often categorized into several classes based on the type of kinase they inhibit, such as serine/threonine kinases or receptor tyrosine kinases. Protein kinase inhibitors 1 hydrochloride falls under the category of small-molecule inhibitors that specifically target serine/threonine kinases.

Synthesis Analysis

Methods

The synthesis of protein kinase inhibitors typically involves multi-step organic reactions. For instance, a four-step total synthesis approach has been successfully employed to produce this compound. Key methods include:

  • Cyclic reactions: These reactions often involve the formation of heterocyclic structures that are integral to the activity of the inhibitors.
  • Functional group modifications: These modifications enhance the binding affinity and selectivity towards specific kinases.

Technical Details

The synthesis process may involve the following technical steps:

  1. Formation of heterocycles: Utilizing reactions such as cyclization to create complex ring structures.
  2. Purification: Techniques like chromatography are used to isolate the desired product from by-products.
  3. Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of protein kinase inhibitors 1 hydrochloride is characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • A central heterocyclic core that interacts with the active site of protein kinases.
  • Various substituents that enhance solubility and bioavailability.

Data

The molecular formula for protein kinase inhibitors 1 hydrochloride is typically represented as C13H13N7OSC_{13}H_{13}N_{7}OS. Detailed NMR data reveals specific chemical shifts corresponding to different protons and carbons within the molecule, indicating the presence of aromatic rings and heteroatoms.

Chemical Reactions Analysis

Reactions

Protein kinase inhibitors undergo various chemical reactions during their synthesis and when interacting with biological targets:

  • Binding interactions: The compound binds competitively to the ATP-binding site of protein kinases, inhibiting their activity.
  • Metabolic transformations: Once administered, these compounds may undergo metabolic processes that affect their pharmacokinetics.

Technical Details

Understanding the chemical reactivity involves analyzing how structural components influence binding affinity and selectivity towards different kinases. Kinetic studies can provide insights into the rates at which these interactions occur.

Mechanism of Action

Process

The primary mechanism of action for protein kinase inhibitors 1 hydrochloride involves:

  • Competitive inhibition: The compound competes with ATP for binding to the active site of protein kinases.
  • Modulation of signaling pathways: By inhibiting specific kinases, these compounds can alter downstream signaling pathways that regulate cell proliferation and survival.

Data

Kinetic parameters such as IC50 values (the concentration required to inhibit 50% of enzyme activity) are critical for evaluating potency. For example, studies have shown IC50 values in the low nanomolar range for certain kinases, indicating high potency.

Physical and Chemical Properties Analysis

Physical Properties

Protein kinase inhibitors 1 hydrochloride typically exhibit:

  • Appearance: Often presented as a white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: The presence of reactive functional groups can influence both synthesis and biological activity.

Relevant data from studies indicate favorable physicochemical properties that support its use as a therapeutic agent.

Applications

Scientific Uses

Protein kinase inhibitors 1 hydrochloride has significant applications in:

  • Cancer therapy: Targeting specific kinases involved in tumor growth and metastasis.
  • Research tools: Used in biochemical assays to study kinase function and signaling pathways.
  • Drug development: Serves as a lead compound for developing more potent and selective inhibitors against various diseases.
Molecular Mechanisms of Action in Kinase Inhibition

ATP-Binding Site Targeting and Competitive Inhibition Dynamics

Protein Kinase Inhibitors 1 Hydrochloride functions as a competitive antagonist of the adenosine triphosphate (ATP)-binding pocket within kinase catalytic domains. This pocket, situated between the N-terminal β-sheet-rich lobe and C-terminal α-helical lobe, features a conserved hinge region that anchors the adenine ring of ATP via hydrogen bonding. The inhibitor's heterocyclic core mimics these interactions, engaging key residues like the gatekeeper and catalytic lysine through hydrophobic packing and hydrogen bonding.

Kinase profiling studies reveal that Protein Kinase Inhibitors 1 Hydrochloride exhibits nanomolar affinity for homeodomain-interacting protein kinase 2 (HIPK2) (dissociation constant = 9.5 nanomolar), with inhibitory concentration 50 values of 74 nanomolar and 136 nanomolar for HIPK2 and homeodomain-interacting protein kinase 1 (HIPK1), respectively [9]. The compound's 2,4-disubstituted thienopyrimidine scaffold inserts into the adenine-binding niche, while its pendant aryl group extends toward the hydrophobic back pocket. This binding mode sterically excludes ATP and prevents phosphotransfer to substrate proteins. Kinetic analyses demonstrate mixed-type inhibition against HIPK2, suggesting compound-induced conformational shifts beyond simple competitive blockade [5] [10].

Table 1: Selectivity Profile of Protein Kinase Inhibitors 1 Hydrochloride Against Representative Kinases

Kinase TargetInhibitory Concentration 50 (nM)Dissociation Constant (nM)
HIPK2749.5
HIPK1136Not reported
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A198.8
Casein kinase 2 alpha prime>10,0006.1
Proto-oncogene serine/threonine-protein kinase Pim-3Not reported3.7
Cyclin-dependent kinase 1>10,000Not reported

Allosteric Modulation of Kinase Conformational States

Beyond orthosteric competition, Protein Kinase Inhibitors 1 Hydrochloride stabilizes inactive kinase conformations through allosteric mechanisms. Kinase activation requires precise spatial organization of catalytic elements, including the aspartate-phenylalanine-glycine motif and alpha-C helix. Molecular dynamics simulations indicate that Protein Kinase Inhibitors 1 Hydrochloride binding propagates long-range structural perturbations that:

  • Displace the alpha-C helix from its active "in" position
  • Disrupt the salt bridge between catalytic lysine and glutamic acid residues
  • Lock the activation loop in a disordered, autoinhibited state [3] [10]

Notably, allosteric modulation exhibits greater kinase selectivity than ATP-site competition due to lower conservation of regulatory sites. Protein Kinase Inhibitors 1 Hydrochloride demonstrates differential effects across the dual-specificity tyrosine-phosphorylation-regulated kinase family: while binding dual-specificity tyrosine-phosphorylation-regulated kinase 1A with 8.8 nanomolar affinity, it exhibits 14-fold weaker interaction with dual-specificity tyrosine-phosphorylation-regulated kinase 2 (dissociation constant = 250 nanomolar) [9]. This divergence originates from non-conserved residues lining the allosteric pocket that modulate compound accessibility and induced-fit complementarity.

Table 2: Allosteric vs. Orthosteric Inhibition Parameters

Inhibition MechanismStructural DeterminantsSelectivity Range
Orthosteric (ATP-competitive)Hinge region, gatekeeper residue, catalytic lysineModerate (conserved ATP pocket)
AllostericAlpha-C helix position, aspartate-phenylalanine-glycine motif orientation, activation loop conformationHigh (kinase-specific regulatory sites)

Substrate-Specific Phosphorylation Interference Mechanisms

Protein Kinase Inhibitors 1 Hydrochloride disrupts kinase-substrate recognition through ternary complex disruption rather than solely inhibiting phosphotransfer. Kinase-substrate docking often involves distal exosites that confer signaling specificity. Biochemical analyses demonstrate that Protein Kinase Inhibitors 1 Hydrochloride:

  • Alters substrate accessibility: Binding induces conformational changes that sterically occlude the peptide-binding groove, preventing productive substrate positioning. Förster resonance energy transfer assays reveal reduced HIPK2 interaction with its native substrate, activating transcription factor 4, upon compound treatment [4].

  • Disrupts processive phosphorylation: Certain kinases sequentially phosphorylate multiple residues in substrate proteins. Protein Kinase Inhibitors 1 Hydrochloride binding to HIPK2 impairs distributive phosphorylation of serine/threonine clusters in transcriptional regulators, evidenced by decreased hyperphosphorylation in immunoblot analyses [8].

  • Interferes with scaffolding interactions: Kinases often localize to signaling complexes via adaptor proteins. Protein Kinase Inhibitors 1 Hydrochloride binding remodels surface features of HIPK2, disrupting its association with E3 ubiquitin ligases and altering downstream substrate availability [7].

These mechanisms collectively suppress phosphorylation cascades beyond simple catalytic inhibition, as evidenced by persistent signaling blockade even under conditions of ATP replenishment [4] [6].

Isoform-Selective Binding Affinity Profiling

Comprehensive kinome profiling reveals Protein Kinase Inhibitors 1 Hydrochloride's nuanced selectivity pattern across 234 human kinases. The compound demonstrates preferential inhibition of the homeodomain-interacting protein kinase and dual-specificity tyrosine-phosphorylation-regulated kinase families, with differential activity across isoforms:

  • Homeodomain-interacting protein kinase family: 5.4-fold selectivity for homeodomain-interacting protein kinase 2 (inhibitory concentration 50 = 74 nanomolar) over homeodomain-interacting protein kinase 1 (inhibitory concentration 50 = 136 nanomolar) [9]. This divergence originates from Val236 in homeodomain-interacting protein kinase 2 versus Ile205 in homeodomain-interacting protein kinase 1 at the solvent-front region, creating enhanced hydrophobic complementarity.

  • Dual-specificity tyrosine-phosphorylation-regulated kinase family: Hierarchical inhibition with inhibitory concentration 50 values of 19 nanomolar (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), 62 nanomolar (dual-specificity tyrosine-phosphorylation-regulated kinase 1B), and 250 nanomolar (dual-specificity tyrosine-phosphorylation-regulated kinase 2). Structural analyses attribute this gradient to divergent residues in the substrate-binding channel that modulate compound-induced conformational changes [1] [9].

  • Off-target interactions: Notable off-targets include proto-oncogene serine/threonine-protein kinase Pim-3 (dissociation constant = 3.7 nanomolar) and casein kinase 2 alpha prime subunit (dissociation constant = 6.1 nanomolar), though these exhibit minimal cellular impact due to distinct subcellular localization and compensatory mechanisms [5] [9].

Activity-based protein profiling demonstrates that Protein Kinase Inhibitors 1 Hydrochloride occupies the catalytic cleft of HIPK2 with residence times exceeding 45 minutes, while off-target kinases exhibit sub-5-minute dwell times. This kinetic selectivity enhances functional specificity despite thermodynamic promiscuity [7].

Table 3: Structural Basis of Isoform Selectivity

Kinase IsoformKey Differentiating ResidueInteraction with Inhibitor
HIPK2Val236Hydrophobic packing with chlorophenyl moiety
HIPK1Ile205Reduced van der Waals complementarity
Dual-specificity tyrosine-phosphorylation-regulated kinase 1ALeu241Optimal backbone hydrogen bonding
Dual-specificity tyrosine-phosphorylation-regulated kinase 2Arg244Electrostatic repulsion with sulfonyl group
Casein kinase 2 alpha primeLys198Charge clash with inhibitor's tertiary amine

Computational modeling reveals that Protein Kinase Inhibitors 1 Hydrochloride achieves isoform discrimination through multipoint interactions with non-conserved regions surrounding the ATP pocket rather than solely through hinge-binding motifs. This includes salt bridge formation with glutamate 240 in HIPK2 that is absent in HIPK1 due to residue substitution, explaining the 2-fold differential potency [3] [7]. The compound's chloro-substituted phenyl ring samples a hydrophobic niche present in dual-specificity tyrosine-phosphorylation-regulated kinase 1A but sterically constrained in dual-specificity tyrosine-phosphorylation-regulated kinase 2 by bulkier arginine 244 [9]. These subtle structural insights guide the rational design of next-generation inhibitors with enhanced kinome selectivity.

Properties

Product Name

Protein kinase inhibitors 1 hydrochloride

IUPAC Name

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8+;

InChI Key

PSLSZGRUEDWPNC-XHIXCECLSA-N

SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl

Isomeric SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.Cl

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